Dunnione

Vue d'ensemble

Description

Antimalarial Properties of Dunnione

This compound, a compound isolated from Streptocarpus dunnii, has been studied for its potential antimalarial properties. It serves as a substrate for quinone-reductases, which may be linked to its ability to combat malaria. Derivatives of this compound have been tested in vitro and in vivo, showing weak to moderate antiplasmodial activities, with the best compound achieving an IC50 value of 0.58 µM. Although the in vivo activities in a murine model were moderate, these findings suggest that further pharmacomodulation could enhance the targeting of parasitized red blood cells and improve antimalarial activities .

Chemical Reactions and Pesticidal Activity of this compound

This compound has been investigated for its insecticidal and fungicidal activities. Interestingly, while it does not exhibit insecticidal properties, it has a broad spectrum of antifungal activity. Its in vitro and preventative in vivo activities were comparable to established fungicides, but its eradicant activity was low, likely due to poor transfer from the leaf surface to the fungus. The residual activity of this compound seems to be formulation-dependent. Mode-of-action studies indicate that this compound primarily initiates redox cycling, contrasting with its biochemical precursor BTG 505, which inhibits mitochondrial Complex III .

Molecular Structure and Synthesis Analysis

The molecular structure of this compound has been a subject of interest, with studies revealing its rearrangement when heated with aqueous alkali . Synthesis of (±)-dunnione and its ortho-quinone analogues has been achieved, with structure-activity relationship studies indicating that certain substituents enhance biological activity. Docking studies have helped rationalize metabolic studies, showing that specific interactions with NQO1 contribute to catalytic efficiency and specificity. These ortho-quinones exert antitumor activity through NQO1-mediated ROS production by redox cycling .

Synthetic Studies and Crystal Structure

Synthetic approaches to the dunniane skeleton have been developed, featuring a series of reactions to construct the carbon framework of sesquiterpenes like dunniane . The crystal structure of this compound p-bromophenylhydrazone has been determined, showing extensive conjugation throughout the molecule and intermolecular charge-transfer interactions dominating the crystal packing .

Synthesis and Structural Elucidation

The synthesis of this compound and its transformation products has been further explored, with the Claisen rearrangement being a key step in the synthesis of isodunniol and dl-dunnione. The structures of these compounds have been elucidated, with this compound identified as ααβ-trimethyl-dihydrofurano-1,2-naphthoquinone . A biomimetic cascade reaction mediated by NbCl5 has been developed for the efficient and scalable synthesis of this compound, avoiding the use of hazardous concentrated H2SO4 .

Mass Spectrometry Analysis

The mass spectra of this compound and its derivatives have been measured to aid in the interpretation of the mass spectrum of related compounds. Improved synthesis methods have been developed for this compound, allowing for the preparation of deuteriated analogues and aiding in the understanding of its mass spectral characteristics .

Applications De Recherche Scientifique

Dunnione : Analyse exhaustive des applications de la recherche scientifique

Activité antipaludique : this compound a été identifiée comme un substrat pour les quinone-réductases, des enzymes qui peuvent être associées à ses propriétés antipaludiques. Il a été testé contre la souche Plasmodium falciparum FcB1, montrant des résultats prometteurs par rapport à la chloroquine, un médicament antipaludique bien connu .

Conditions associées au cancer : La recherche indique que this compound peut moduler les niveaux cellulaires de NAD+ et a été observée pour augmenter l'expression de SIRT1 dans les neutrophiles cultivés avec des milieux de cellules cancéreuses. Cela suggère que this compound peut jouer un rôle dans l'atténuation de l'acétylation des histones et la réduction de la NETose induite par le cancer .

Systèmes de délivrance de médicaments : La solubilité et la biodisponibilité orale de this compound ont été améliorées à l'aide d'un système de délivrance de médicaments auto-microémulsifiant (SMEDDS). Cette approche vise à optimiser la formulation de this compound-SMEDDS pour de meilleurs résultats thérapeutiques .

Production d'espèces réactives de l'oxygène (ROS) : this compound est également connue pour augmenter la production d'espèces réactives de l'oxygène (ROS), qui sont particulièrement toxiques pour les globules rouges infectés. Cette propriété est exploitée dans la lutte contre le paludisme et potentiellement d'autres maladies où les ROS peuvent être bénéfiques .

Effet sur les épimastigotes de T. cruzi : Ce composé s'est avéré réduire la croissance des épimastigotes de T. cruzi, qui sont une forme du parasite responsable de la maladie de Chagas, indiquant une autre application thérapeutique potentielle .

Mécanisme D'action

Target of Action

Dunnione, also known as 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione, primarily targets quinone-reductases . These enzymes play a crucial role in cellular homeostasis and energy metabolism .

Mode of Action

This compound interacts with its primary targets, the quinone-reductases, acting as a substrate for these enzymes . This interaction initiates redox cycling , a process that involves the transfer of electrons between different species. This contrasts with the activity of some other compounds, which inhibit mitochondrial Complex III .

Biochemical Pathways

The interaction of this compound with quinone-reductases affects the redox cycling pathway . This pathway is crucial for maintaining the balance of oxidation and reduction reactions within the cell.

Pharmacokinetics

It is known that this compound can significantly reduce the cellular nadph/nadp+ ratio , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In the context of antifungal activity, this compound exhibits a broad spectrum of action . In the context of antimalarial properties, this compound acts as a substrate for quinone-reductases, which may be associated with its antimalarial properties . Furthermore, this compound has been shown to decrease NADPH levels, ameliorating conditions such as acute pancreatitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of residual activity of this compound is influenced by the formulation . Additionally, the cellular environment, particularly the presence of quinone-reductases, is crucial for this compound’s action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

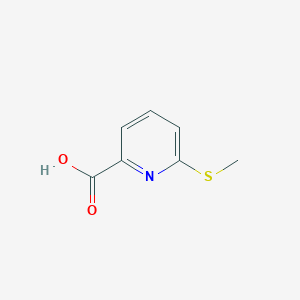

2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGENOABUKBFVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955029 | |

| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521-49-3, 33404-57-8, 87402-65-1 | |

| Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dunnione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dunnione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Dunnione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dunnione, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of dunnione?

A1: The molecular formula of this compound is C13H12O3, and its molecular weight is 216.23 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have extensively characterized this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have provided valuable insights into the structural features and properties of this compound.

Q3: How does this compound exert its biological effects?

A3: this compound is a known substrate for NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox homeostasis. [, , , ] Upon interaction with NQO1, this compound undergoes enzymatic reduction, leading to an increase in the NAD+/NADH ratio within cells. This modulation of NAD+ levels influences the activity of downstream signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis. [, ]

Q4: What are the downstream effects of this compound's interaction with NQO1?

A4: By increasing the NAD+/NADH ratio, this compound activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. [, ] SIRT1 plays a crucial role in regulating various cellular processes, including inflammation, oxidative stress, and energy metabolism. This compound's activation of SIRT1 contributes to its observed anti-inflammatory, antioxidant, and cytoprotective effects. [, ]

Q5: What are the potential therapeutic applications of this compound?

A5: Research suggests that this compound exhibits promising biological activities in various experimental models:

- Anti-inflammatory activity: this compound has demonstrated significant anti-inflammatory effects in models of cisplatin-induced nephrotoxicity, imiquimod-induced psoriasis-like dermatitis, and carrageenan-induced paw edema. [, , ]

- Anticancer activity: this compound displays cytotoxic activity against various cancer cell lines, including prostate, melanoma, and cervix cancer cells. [] It also shows potential in attenuating cancer-associated hypercoagulability and thrombosis. []

- Gastroprotective activity: this compound exhibits protective effects against gastric ulcers induced by alcohol and stress. []

Q6: Is this compound effective against drug-resistant cancer cells?

A6: Research suggests that this compound and its derivatives demonstrate cytotoxicity against cancer cells with resistance to other chemotherapeutic agents. Notably, they exhibit activity against cells resistant to adriamycin, teniposide, and merbarone. [] This finding highlights the potential of this compound and its analogues as promising candidates for overcoming drug resistance in cancer treatment.

Q7: What is known about the toxicity and safety profile of this compound?

A7: While this compound shows promising biological activities, further research is crucial to fully understand its safety profile, particularly for potential therapeutic applications. Studies have explored its effects in different biological systems, but comprehensive toxicological data, including long-term effects, require further investigation.

Q8: What are the challenges associated with the formulation and delivery of this compound?

A8: As with many natural products, this compound's therapeutic potential might be limited by factors like solubility, stability, and bioavailability. Researchers are exploring strategies like self-microemulsifying drug delivery systems to enhance this compound's bioavailability. []

Q9: What are the natural sources of this compound?

A9: this compound is primarily found in plants belonging to the Gesneriaceae family, with Streptocarpus dunnii being a notable source. [] It has also been identified in species of the Calceolariaceae family. [, ]

Q10: Have any synthetic analogues of this compound been developed?

A10: Yes, researchers have synthesized various this compound analogues to explore their structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacological properties. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.